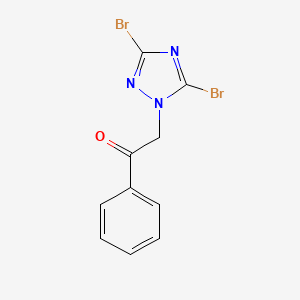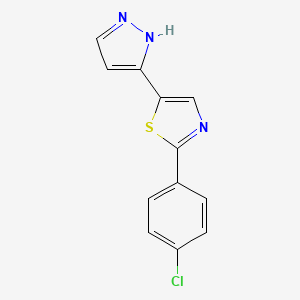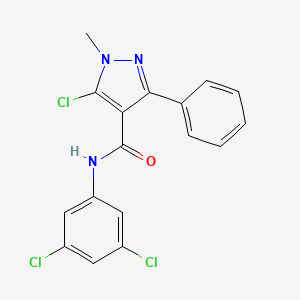
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethan-1-one
描述
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethan-1-one is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two bromine atoms at positions 3 and 5 of the triazole ring, and a phenyl group attached to the ethanone moiety
准备方法
The synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethan-1-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under specific reaction conditions.
Attachment of the Phenylethanone Moiety: The final step involves the coupling of the brominated triazole with a phenylethanone derivative through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, thiols, and amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding oxides.
Coupling Reactions: The phenylethanone moiety can participate in coupling reactions with other aromatic compounds, leading to the formation of more complex structures.
科学研究应用
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent. The presence of bromine atoms and the triazole ring contribute to its biological activity.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethan-1-one involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The bromine atoms may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The phenylethanone moiety can also contribute to the compound’s overall binding affinity and specificity.
相似化合物的比较
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethan-1-one can be compared with other triazole derivatives, such as:
3,5-dibromo-1H-1,2,4-triazole: Lacks the phenylethanone moiety, making it less complex and potentially less active in certain applications.
3-bromo-1H-1,2,4-triazole: Contains only one bromine atom, which may result in different reactivity and biological activity.
1-benzyl-3,5-dibromo-1H-1,2,4-triazole: Contains a benzyl group instead of a phenylethanone moiety, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
属性
IUPAC Name |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N3O/c11-9-13-10(12)15(14-9)6-8(16)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXLIQUFJYKXNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=NC(=N2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301211427 | |
| Record name | 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301211427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320424-29-1 | |
| Record name | 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320424-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301211427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl 3-[2-(1,3-dioxoisoindol-2-yl)oxyacetyl]-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B3035335.png)
![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B3035336.png)
![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B3035337.png)
![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorophenyl ether](/img/structure/B3035339.png)
![5-chloro-4-{[(4-methoxyphenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole](/img/structure/B3035342.png)
![5-Chloro-4-[(2,5-dichlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B3035343.png)


![4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B3035348.png)
![1-(2,4-dichlorobenzenesulfonyl)-5-[2-(1H-1,2,4-triazol-1-yl)propan-2-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B3035351.png)
![[5-(4-chlorobenzenesulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B3035353.png)
![[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B3035354.png)
![Prop-2-enyl N-[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]carbamate](/img/structure/B3035355.png)
![3-(2-chloro-6-fluorophenyl)-N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3035356.png)
